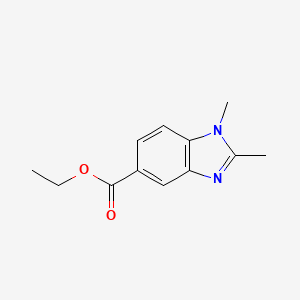

Ethyl 1,2-dimethyl-1,3-benzodiazole-5-carboxylate

Description

Historical Context of 1,3-Benzodiazole (Benzimidazole) Chemistry and its Significance in Heterocyclic Research

The history of benzimidazole (B57391) chemistry began to gain significant traction in the mid-20th century. In 1944, early research highlighted the structural similarity of benzimidazoles to purines, suggesting they might elicit biological responses. ijarsct.co.in This initial hypothesis spurred further investigation into the synthesis and properties of this heterocyclic system. A pivotal discovery was the identification of 5,6-dimethyl-1H-benzo[d]imidazole as a structural component of vitamin B12, which significantly intensified interest in the benzimidazole scaffold and its potential biological roles. researchgate.net

Over the decades, the benzimidazole nucleus has proven to be a "privileged structure" in medicinal chemistry. researchgate.net Its rigid, planar geometry and the presence of nitrogen atoms allow for various types of interactions with biological macromolecules, such as proteins and enzymes. This versatility has led to the development of numerous compounds with a wide spectrum of pharmacological activities. researchgate.netnih.gov Benzimidazole derivatives are found in many commercially available drugs, including proton pump inhibitors, antihistamines, and anthelmintic agents. wikipedia.org The continuous exploration of this scaffold underscores its enduring importance in the development of novel therapeutic agents and its central role in the field of heterocyclic chemistry. nih.govrsc.org

Overview of Benzodiazole-5-carboxylate Derivatives in Academic Research

Within the large family of benzimidazole compounds, derivatives featuring a carboxylate group at the 5-position of the benzene (B151609) ring have been a specific focus of academic and industrial research. The benzimidazole-5-carboxylic acid moiety serves as a valuable synthetic intermediate and a key pharmacophore. The presence of the carboxylate group provides a reactive handle for further molecular modifications, allowing for the synthesis of diverse libraries of compounds, such as amides and esters, to explore structure-activity relationships. nih.gov

Research has demonstrated that benzodiazole-5-carboxylate derivatives possess a range of promising biological activities. Studies have explored their potential as:

Antitumor Agents: Certain derivatives have shown potent growth-inhibitory activity against various human cancer cell lines, with some acting as topoisomerase II inhibitors. nih.gov

Anti-inflammatory Agents: Novel benzimidazole-5-carboxylate derivatives have been synthesized and shown to exhibit significant anti-inflammatory properties. nih.gov

Antimicrobial Agents: The scaffold has been used to develop compounds with notable antibacterial and antifungal activity. nih.gov

Antileukemic Agents: Specific esters of benzimidazole-5-carboxylic acid have been evaluated for their efficacy against leukemic cells, inducing cell cycle arrest and apoptosis. researchgate.net

The synthesis of these derivatives often involves efficient "one-pot" methods, such as nitro-reductive cyclization, which allows for the rapid creation of the core structure. nih.govmdpi.com The consistent finding of potent bioactivity across different therapeutic areas confirms that the benzodiazole-5-carboxylate framework is a fruitful starting point for drug discovery.

Table 1: Examples of Investigated Benzodiazole-5-carboxylate Derivatives and Their Reported Activities

| Derivative Class | Example Substituents | Reported Biological Activity |

|---|---|---|

| N-arylidene-carbohydrazides | 2-(2,4-dichlorophenyl)-1-propyl | Anti-inflammatory, Antimicrobial nih.gov |

| Phenyl-substituted esters | 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl) | Antileukemic researchgate.net |

| N-aminomethyl derivatives | 1-(5-carboxy-1H-benzimidazol-2-ylmethyl)pyridinium | Antitumor, Topoisomerase II inhibition nih.gov |

| Phenyl-substituted esters | 2-(4-cyanophenyl)-1-(4-fluorobenzyl) | Structural analysis for drug design researchgate.net |

| Phenyl-substituted esters | 1-Butyl-2-(2-hydroxy-4-methoxyphenyl) | Photoluminescence, Electrochemical properties mdpi.com |

Rationale for Investigating Ethyl 1,2-dimethyl-1,3-benzodiazole-5-carboxylate

While extensive research exists for the broader class of benzimidazole-5-carboxylates, specific investigation into this compound is driven by a rationale grounded in established medicinal chemistry principles. The rationale for its synthesis and study can be deconstructed by analyzing its distinct structural features: the 1,2-dimethylated benzimidazole core and the ethyl ester at the 5-position.

The Benzimidazole-5-carboxylate Scaffold: As established, this core is a well-validated pharmacophore associated with diverse biological activities, including anticancer and antimicrobial effects. nih.govnih.gov It serves as a proven foundation for developing biologically active molecules.

Methylation at N-1 and C-2 Positions: The introduction of methyl groups at both the nitrogen (N-1) and a carbon (C-2) of the imidazole (B134444) ring is a common strategy in drug design.

N-1 Methylation: This modification removes the N-H proton, which can prevent unwanted hydrogen bonding, alter the molecule's electronic properties, and often improve its metabolic stability and cell permeability.

C-2 Methylation: A methyl group at the C-2 position can influence the molecule's conformation and its binding affinity to target proteins. It can fill a specific hydrophobic pocket in a receptor or enzyme, potentially enhancing potency and selectivity. The existence of related structures like 1,2-Dimethyl-1H-benzo[d]imidazole-5-carboxamide and 1,2-dimethyl-7-((methylamino)sulfonyl)-1H-benzimidazole-5-carboxylic acid in chemical databases confirms the synthetic accessibility and interest in this specific substitution pattern. nih.govchemsrc.com

Ethyl Carboxylate Group: The ester functional group, specifically an ethyl ester, is frequently used in medicinal chemistry for several purposes. It can act as a bioisostere for a carboxylic acid, potentially improving pharmacokinetic properties such as absorption and distribution. Furthermore, esters are often employed as prodrugs, which can be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid form of the drug. This strategy can enhance bioavailability and control the release of the active compound.

Therefore, the investigation of this compound is a logical step in the exploration of the benzimidazole scaffold. It combines the proven biological relevance of the benzimidazole-5-carboxylate core with specific methyl substitutions known to modulate pharmacological properties and an ethyl ester group that can optimize the molecule's drug-like characteristics. The synthesis and evaluation of this compound would aim to discover novel agents with potentially improved potency, selectivity, or pharmacokinetic profiles compared to previously studied analogues.

Properties

IUPAC Name |

ethyl 1,2-dimethylbenzimidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-4-16-12(15)9-5-6-11-10(7-9)13-8(2)14(11)3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAVKHFAEWFWDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301232639 | |

| Record name | Ethyl 1,2-dimethyl-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301232639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71254-70-1 | |

| Record name | Ethyl 1,2-dimethyl-1H-benzimidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71254-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,2-dimethyl-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301232639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation Studies of Ethyl 1,2 Dimethyl 1,3 Benzodiazole 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of Ethyl 1,2-dimethyl-1,3-benzodiazole-5-carboxylate, distinct signals are expected for the aromatic protons, the methyl groups, and the ethyl ester group. The aromatic region would likely display signals corresponding to the protons on the benzene (B151609) ring of the benzimidazole (B57391) core. The protons at positions 4, 6, and 7 would exhibit characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing carboxylate group and the electron-donating nature of the imidazole (B134444) ring.

The two methyl groups at positions 1 and 2 are expected to appear as sharp singlets in the upfield region of the spectrum. The N-methyl group at position 1 would likely resonate at a slightly different chemical shift compared to the C-methyl group at position 2 due to their different electronic environments. nih.govbeilstein-journals.org The ethyl ester group would present a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, arising from spin-spin coupling.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (C4, C6, C7) | 7.0 - 8.5 | m |

| N-CH₃ (Position 1) | ~3.8 - 4.2 | s |

| C-CH₃ (Position 2) | ~2.5 - 2.8 | s |

| O-CH₂-CH₃ | ~4.2 - 4.5 | q |

| O-CH₂-CH₃ | ~1.3 - 1.5 | t |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the ethyl ester is expected to resonate at a significantly downfield chemical shift, typically in the range of 165-175 ppm. The aromatic and heterocyclic carbons would appear in the region between 110 and 160 ppm. The chemical shifts of the carbons in the benzene ring are influenced by the substituents. mdpi.comacs.org The methyl carbons and the carbons of the ethyl group would be found in the upfield region of the spectrum.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 175 |

| C2 (Imidazole) | 150 - 155 |

| Aromatic/Heterocyclic Carbons | 110 - 150 |

| O-CH₂-CH₃ | 60 - 65 |

| N-CH₃ | 30 - 35 |

| C-CH₃ | 15 - 20 |

| O-CH₂-CH₃ | 10 - 15 |

2D-NMR Spectroscopy

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, between the methylene and methyl protons of the ethyl group and among the aromatic protons. An HMQC or HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to, confirming the assignments made from the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further elucidate the connectivity of the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the ester group would be prominent, typically appearing in the region of 1700-1730 cm⁻¹. The C=N stretching vibration of the imidazole ring is expected to be observed around 1600-1650 cm⁻¹. researchgate.netresearchgate.net Aromatic C=C stretching vibrations would likely appear in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and aliphatic (methyl and ethyl) groups would be observed around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. orientjchem.org The C-O stretching vibrations of the ester group would likely produce bands in the 1100-1300 cm⁻¹ range.

Expected IR Data:

| Functional Group | Expected Absorption Frequency (ν, cm⁻¹) |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 2980 |

| C=O (Ester) | 1700 - 1730 |

| C=N (Imidazole) | 1600 - 1650 |

| C=C (Aromatic) | 1450 - 1600 |

| C-O (Ester) | 1100 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation pattern can offer valuable structural information. Common fragmentation pathways for benzimidazole derivatives often involve the cleavage of substituents from the ring system. journalijdr.comjournalijdr.comnih.gov For this molecule, fragmentation could include the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the entire ethyl ester group, or cleavage of the methyl groups. The fragmentation of the benzimidazole ring itself is also a possibility, often involving the loss of HCN. journalijdr.com

Expected Mass Spectrometry Data:

| Ion | Description |

| [M]⁺ | Molecular Ion Peak |

| [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| [M - COOCH₂CH₃]⁺ | Loss of the ethyl carboxylate group |

| [M - CH₃]⁺ | Loss of a methyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Benzimidazole and its derivatives are known to exhibit characteristic UV absorption bands due to π → π* transitions within the conjugated system. researchgate.netnih.govsemanticscholar.org For this compound, it is expected to show absorption maxima in the UV region, likely between 250 and 350 nm. The exact position of the absorption bands would be influenced by the substitution pattern on the benzimidazole core.

Photoluminescence studies, which measure the emission of light from a molecule after it absorbs light, could also be insightful. Many benzimidazole derivatives are known to be fluorescent. If this compound exhibits fluorescence, its emission spectrum would typically be at a longer wavelength than its absorption spectrum.

Expected UV-Vis Data:

| Transition | Expected Absorption Maximum (λ_max, nm) |

| π → π* | 250 - 350 |

Advanced Spectroscopic Techniques for Structural Confirmation

While the aforementioned techniques provide a comprehensive picture of the molecular structure, advanced spectroscopic methods could offer definitive confirmation. Single-crystal X-ray diffraction, if a suitable crystal can be obtained, would provide the most unambiguous structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. This technique would definitively confirm the connectivity and stereochemistry of the molecule.

Computational Chemistry Approaches for Ethyl 1,2 Dimethyl 1,3 Benzodiazole 5 Carboxylate

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ethyl 1,2-dimethyl-1,3-benzodiazole-5-carboxylate, DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional representation of the molecule in its lowest energy state.

Furthermore, DFT is utilized to elucidate key electronic properties. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is plotted over the molecule's electron density surface, using a color spectrum to represent different potential values.

For this compound, an MEP analysis would reveal the regions with negative electrostatic potential, typically colored in shades of red, which are susceptible to electrophilic attack and are associated with lone pairs of electrons on atoms like oxygen and nitrogen. Conversely, regions with positive potential, shown in blue, indicate electron-deficient areas prone to nucleophilic attack, often around hydrogen atoms. The MEP surface provides a visual representation of the molecule's polarity and is instrumental in understanding intermolecular interactions.

Table 1: Hypothetical MEP Data for this compound

| Region | Atom(s) Involved | Electrostatic Potential (kJ/mol) | Predicted Reactivity |

| Most Negative | Carbonyl Oxygen | -150 to -200 | Electrophilic Attack |

| Negative | Benzimidazole (B57391) Nitrogens | -100 to -150 | Electrophilic Attack, H-Bonding |

| Positive | Amine/Methyl Hydrogens | +80 to +120 | Nucleophilic Attack |

Note: This table is illustrative and based on general principles of MEP analysis for similar structures, as specific data for the title compound is not publicly available.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

In the context of this compound, molecular docking studies would be performed to investigate its potential to inhibit specific enzymes or bind to particular receptors. The process involves generating various conformations of the ligand and fitting them into the active site of the target protein. A scoring function is then used to estimate the binding energy, with lower scores generally indicating a more favorable interaction. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

While no specific molecular docking studies for this compound have been published, research on other benzimidazole derivatives has shown their potential as inhibitors for various therapeutic targets.

In Silico Pharmacokinetic Assessments

In silico pharmacokinetic assessments, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, are computational methods used to evaluate the drug-like properties of a molecule. These predictions are vital in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles and to filter out those likely to fail in later clinical trials.

For this compound, various computational models would be used to predict properties such as:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are estimated.

Distribution: Predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: The likelihood of the compound being a substrate or inhibitor of cytochrome P450 (CYP) enzymes is assessed.

Excretion: Properties related to the compound's clearance from the body are predicted.

Toxicity: Potential toxicities, such as hepatotoxicity or cardiotoxicity, can be flagged.

These predictions are often based on established rules like Lipinski's Rule of Five and Veber's rules, which relate physicochemical properties to oral bioavailability.

Table 2: Predicted ADME Properties for this compound

| Property | Predicted Value | Compliance |

| Molecular Weight | 232.26 g/mol | Yes (Lipinski) |

| LogP | ~2.5-3.0 | Yes (Lipinski) |

| H-Bond Donors | 0 | Yes (Lipinski) |

| H-Bond Acceptors | 4 | Yes (Lipinski) |

| Human Intestinal Absorption | High | Favorable |

| BBB Permeability | Low to Medium | Favorable for peripheral targets |

Note: This table presents predicted values based on the compound's structure and general ADME models, as specific published in silico pharmacokinetic data for this compound is unavailable.

Exploration of Biological Activities and Molecular Mechanisms of Action for Ethyl 1,2 Dimethyl 1,3 Benzodiazole 5 Carboxylate and Its Analogues

Antimicrobial Activity Investigations (Antibacterial, Antifungal, Antiviral)

Benzimidazole (B57391) derivatives are recognized for their broad-spectrum antimicrobial activities. researchgate.net The core structure, a fusion of benzene (B151609) and imidazole (B134444) rings, serves as a versatile template for the development of new therapeutic agents to combat microbial resistance. rjptonline.orgpharmacophorejournal.com Various substitutions on the benzimidazole ring have been explored to enhance efficacy against a range of pathogens. rsc.org

In Vitro Efficacy against Bacterial Strains

Research into benzimidazole-5-carboxylic acid alkyl ester derivatives has revealed significant antibacterial properties. A study evaluating a series of these analogues, including ethyl esters with aromatic amide and amidine groups at the C-2 position, demonstrated potent activity against several bacterial strains. researchgate.net The compounds were particularly effective against Gram-positive bacteria, including methicillin-resistant strains. researchgate.net For instance, certain aromatic amidine derivatives of ethyl 1H-benzimidazole-5-carboxylate exhibited minimum inhibitory concentrations (MIC) as low as 0.39 µg/mL against Methicillin-Resistant Staphylococcus epidermidis (MRSE). researchgate.net In contrast, simple acetamide (B32628) derivatives in the same series were found to be largely inactive. researchgate.net

Other studies on different benzimidazole derivatives have also confirmed their antibacterial potential. For example, compounds with a thiol group at the 2-position have shown good activity against strains like E. coli and S. aureus, with some analogues showing MIC values of 250 µg/mL. scirp.org The structural flexibility of the benzimidazole scaffold allows for modifications that can enhance its interaction with bacterial targets and overcome resistance mechanisms. researchgate.netscirp.org

Antifungal Efficacy

The antifungal potential of benzimidazole derivatives is well-documented, forming the basis for several established antifungal agents. rjptonline.orgnih.gov Studies on ethyl 1H-benzimidazole-5-carboxylate analogues demonstrated that while many compounds in the series were active against bacterial strains, their efficacy against the fungal pathogen Candida albicans was comparatively lower, with MIC values typically greater than 100 µg/mL. researchgate.net

However, other structural modifications to the benzimidazole ring have yielded compounds with significant antifungal effects. mdpi.commdpi.com For instance, attaching a 1,3,4-oxadiazole (B1194373) moiety and including fluoro or chloro substituents at the C-5 position can result in potent antifungal agents. mdpi.com Some of these derivatives have shown MIC₅₀ values as low as 1.95 µg/mL against C. albicans, which is comparable to the reference drug Amphotericin B. mdpi.com The introduction of an alkyl chain at the N-1 position has also been shown to produce compounds effective against various Candida species. nih.gov

Antiviral Properties

The benzimidazole nucleus is a key component in a number of compounds investigated for antiviral activity. rjptonline.org While specific studies on the antiviral properties of Ethyl 1,2-dimethyl-1,3-benzodiazole-5-carboxylate are not extensively reported, research on related structures highlights the potential of this chemical class. For example, hybrid molecules combining benzimidazole and triazole motifs have been reviewed as potential antiviral agents. nih.gov The presence of certain substituents on the benzimidazole and/or triazole rings, such as halogens or nitro groups, has been found to increase antiviral activity. nih.gov

Other research has focused on pyrimidine (B1678525) carboxylate esters, which share some structural similarities. Certain ethyl or methyl 2,4-disubstituted 5-pyrimidinecarboxylates have demonstrated inhibitory activity against herpes simplex virus type 1 (HSV-1) in cell cultures. nih.gov One such compound achieved over 80% inhibition of HSV-1 infectivity at a concentration of 12 µg/mL. nih.gov These findings suggest that the broader class of heterocyclic carboxylates to which this compound belongs is a promising area for the development of new antiviral therapies.

Molecular Mechanisms of Antimicrobial Action

The antimicrobial mechanism of benzimidazole derivatives is often linked to their ability to interfere with essential cellular processes in microorganisms. rjptonline.org A primary mode of action involves the inhibition of nucleic acid and protein synthesis. researchgate.net These compounds can bind to microbial DNA or RNA, potentially forming complexes that block replication and transcription, thereby halting cell growth and proliferation. researchgate.net

Furthermore, benzimidazole derivatives are known to inhibit specific microbial enzymes that are crucial for survival. researchgate.net In fungi, a key mechanism is the disruption of microtubule assembly through binding to β-tubulin. This action interferes with cell division and intracellular transport, leading to fungal cell death. researchgate.net This mechanism is the basis for the anthelmintic and antifungal activity of many commercially available benzimidazole drugs. researchgate.net

Anticancer / Antiproliferative Studies

The benzimidazole scaffold is a recognized pharmacophore in the design of anticancer agents, with derivatives showing activity against various cancer cell lines. nih.gov These compounds can exert their effects through multiple mechanisms, including the inhibition of enzymes crucial for tumor growth and the induction of programmed cell death (apoptosis). nih.gov

Induction of Apoptosis and Cell Cycle Modulation

While direct studies on this compound are limited, research on analogous heterocyclic compounds provides insight into potential anticancer mechanisms. A study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a structurally related ethyl carboxylate derivative, demonstrated significant apoptosis-inducing effects in breast cancer (MCF-7) cells. nih.gov

In that study, the lead compound induced apoptosis in a significant portion of the cancer cell population, with a 26.86% reduction in cell viability. nih.gov Flow cytometric analysis confirmed that the compound caused both early and late-stage apoptosis. nih.gov The half-maximal inhibitory concentration (IC₅₀) for this compound against MCF-7 cells was determined to be 23.2 µM. nih.gov The induction of apoptosis is a key goal in cancer therapy, and various thiazole (B1198619) and phthalimide (B116566) derivatives have also been shown to trigger this process through the activation of caspases and modulation of apoptosis-related proteins like BAX and BCL-2. nih.gov These findings suggest that related benzimidazole esters may also function as pro-apoptotic agents in cancer cells.

Interaction with Biological Targets

The biological activity of benzimidazole derivatives is rooted in their ability to bind with a range of biomolecules through hydrogen bonds, π-π stacking interactions, and coordination bonds. nih.gov These interactions enable them to target and modulate the function of various enzymes and receptors, which is a cornerstone of their therapeutic effects. researchgate.netevitachem.com

For instance, certain benzimidazole-based compounds have been identified as inhibitors of enzymes crucial in disease pathways. This includes enzymes like cyclooxygenase (COX), which is involved in inflammation, and various kinases. The specific substitutions on the benzimidazole ring system play a critical role in determining the affinity and selectivity for these biological targets. nih.gov Molecular docking studies on various analogues have helped to elucidate the binding modes within the active sites of these proteins. For example, docking of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives into the crystal structure of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) indicated potential hydrogen bond interactions with catalytic amino acid residues, explaining their antidiabetic activity. nih.gov Similarly, some thiazole carboxamide derivatives, which share structural similarities with benzimidazoles, have shown potent inhibition of vascular endothelial growth factor (VEGF) receptors, highlighting the diverse range of targets for these heterocyclic compounds. nih.gov

| Compound Class | Biological Target | Mode of Interaction | Reference |

|---|---|---|---|

| Benzimidazole Derivatives | Cyclooxygenase (COX) | Enzyme Inhibition | |

| N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | 11β-HSD1 | Hydrogen bonding with catalytic residues | nih.gov |

| N-(Aryl)-4-(azolylethyl)thiazole-5-carboxamides | VEGF Receptors I & II | Enzyme Inhibition | nih.gov |

| Trisubstituted Benzimidazoles | Mtb FtsZ | Inhibition | nih.gov |

Anti-inflammatory and Analgesic Properties

A significant area of investigation for benzimidazole derivatives has been their potential as anti-inflammatory and analgesic agents. Numerous studies have synthesized and evaluated various analogues for these properties, often demonstrating potent activity. researchgate.netjyoungpharm.org The mechanism underlying these effects is frequently linked to the inhibition of key enzymes in the inflammatory cascade.

For example, research into 2-(2-nitro-phenyl)-1H-benzimidazole 5-carboxylic acid revealed notable naloxone-sensitive analgesic activity in preclinical models. nih.gov This suggests an interaction with opioid pathways. Other studies have focused on different substitution patterns to optimize both anti-inflammatory and analgesic efficacy. jyoungpharm.orgmdpi.com The development of novel benzothiazole (B30560) derivatives, a related class of compounds, has also yielded agents with significant anti-inflammatory and analgesic effects, comparable in some cases to standard drugs like celecoxib. jyoungpharm.org

| Compound/Derivative | Observed Activity | Model/Test | Key Finding | Reference |

|---|---|---|---|---|

| 2-(2-nitro-phenyl)-1H-benzimidazole 5-carboxylic acid | Analgesic | Tail clamp test | Showed remarkable naloxone-sensitive activity | nih.gov |

| Benzothiazole-containing benzohydrazide (B10538) derivatives | Anti-inflammatory & Analgesic | Carrageenan-induced paw edema & Hot plate test | Compound 3C showed efficacy comparable to celecoxib | jyoungpharm.org |

| Ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | Anti-inflammatory & Analgesic | In vitro COX/LOX inhibition & In vivo carrageenan model | Significant inhibition of COX-2 (IC50: 130 μg/mL) and 5-LOX (IC50: 105 μg/mL) | mdpi.com |

| 5-acetamido-2-hydroxy benzoic acid derivatives | Analgesic (Anti-nociceptive) | Acetic acid-induced writhing test | Derivative PS3 reduced painful activity by up to 75% | mdpi.com |

The anti-inflammatory action of many benzimidazole derivatives is attributed to their ability to modulate key inflammatory pathways. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, critical mediators of inflammation. nih.gov By blocking COX-1 and/or COX-2, these compounds can effectively reduce the hallmarks of inflammation, such as swelling, pain, and redness. mdpi.com

Some derivatives have been specifically designed and evaluated for their COX inhibitory potential. mdpi.comnih.gov For instance, a study on a pivalate-based Michael product, MAK01, demonstrated significant inhibitory effects on both COX-2 and 5-lipoxygenase (5-LOX) enzymes, which are involved in producing inflammatory leukotrienes. mdpi.com The dual inhibition of these pathways can offer a broader anti-inflammatory effect. Structure-activity relationship (SAR) analyses often reveal that specific substitutions, such as halogen groups or electron-rich moieties on attached phenyl rings, can enhance this inhibitory activity. jyoungpharm.org

Beyond enzyme inhibition, receptor antagonism is another mechanism through which benzimidazole analogues exert their pharmacological effects. A notable example is their activity as histamine (B1213489) H1 receptor antagonists. google.comnih.gov This property is the basis for their potential use as antihistaminic and antiallergic agents.

Studies have shown that certain benzimidazole derivatives can act as potent H1-receptor antagonists. google.com For example, one derivative was identified as a mixed antagonist at the guinea pig ileum H1-receptor, with a calculated pA2 of 7.98-8.10. google.com This antagonism prevents histamine from binding to its receptor, thereby blocking the cascade of events that lead to allergic symptoms. The selectivity for H1 receptors over other receptors is a key factor in developing compounds with fewer side effects. nih.gov Some biphenylsulfonamide derivatives have also been developed as highly potent and selective antagonists for the endothelin ET(A) receptor. nih.gov

Other Investigated Biological Activities (e.g., Antitubercular, Antidiabetic, Antihistaminic)

The structural versatility of the benzimidazole scaffold has led to the exploration of a wide range of other biological activities. nih.govekb.egnih.gov

Antitubercular Activity: Several benzimidazole derivatives have shown promising activity against Mycobacterium tuberculosis. nih.gov For example, 1H-benzo[d]imidazole derivatives have demonstrated in vitro antitubercular activity at nanomolar concentrations. nih.gov Specific compounds like 1-(2-hydroxyethyl)-3-(3-methylbenzyl)benzimidazolium bromide have shown activity against the H37Rv reference strain with a minimum inhibitory concentration (MIC) of 2 μg/ml. nih.gov

Antidiabetic Activity: The potential of benzimidazole analogues as antidiabetic agents has also been investigated. nih.gov Research has shown that some derivatives can lower plasma glucose levels in animal models of non-insulin-dependent diabetes mellitus. nih.gov One of the proposed mechanisms is the inhibition of enzymes like α-glucosidase, which is involved in carbohydrate digestion. acs.org For example, a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were found to be excellent inhibitors of α-glucosidase, with some compounds showing significantly more potency than the standard drug, acarbose. acs.org

Antihistaminic Activity: As mentioned in the receptor antagonism section, many benzimidazole derivatives possess significant antihistaminic properties due to their ability to block H1 receptors. google.comnih.govgoogle.com Compounds like 1-ethoxyethyl-2-dimethyl-aminoethylthiobenzimidazole have been found to be highly potent both in vitro and in vivo, with the added benefit of having negligible effects on the central nervous system. nih.gov This selectivity makes them attractive candidates for development as non-sedating antiallergic drugs. nih.gov

Structure Activity Relationship Sar Studies of Ethyl 1,2 Dimethyl 1,3 Benzodiazole 5 Carboxylate Derivatives

Impact of Substituent Modifications on Biological Activity

The biological profile of benzimidazole (B57391) derivatives can be finely tuned by altering the substituents at various positions on the heterocycle. Modifications at the N1, C2, and C5 positions, in particular, have been shown to have a significant impact on activity.

The N1 position of the benzimidazole ring is a common site for modification. Altering the N1-methyl group of the parent compound can influence factors such as solubility, metabolic stability, and interaction with the target protein. Studies on related benzimidazole series have shown that replacing the N-substituent can significantly impact potency. For instance, in some series, the introduction of larger, more complex groups can either enhance or decrease activity depending on the specific target's binding pocket topology.

For example, research on dual soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP) inhibitors found that N-Boc substituted benzimidazoles exhibited higher inhibitory potency against sEH compared to their N-unsubstituted counterparts. nih.gov This suggests that the N1 position can accommodate bulky substituents and that these modifications can lead to improved interactions with the biological target.

Table 1: Effect of N1-Substituent Modification on Hypothetical Biological Activity This table is illustrative, based on general SAR principles for benzimidazoles.

| Compound | N1-Substituent | C2-Substituent | C5-Substituent | Relative Activity |

|---|---|---|---|---|

| A | -CH₃ | -CH₃ | -COOEt | 1.0 |

| B | -H | -CH₃ | -COOEt | 0.7 |

| C | -Boc | -CH₃ | -COOEt | 1.5 |

| D | -CH₂Ph | -CH₃ | -COOEt | 1.2 |

The C2 position is another critical point for modification on the benzimidazole scaffold. The nature of the substituent at this position can profoundly affect the molecule's electronic properties and its ability to form key interactions within a binding site. Theoretical investigations using density functional theory (DFT) have explored the effects of various electron donor and acceptor groups on the electronic structure of benzimidazole derivatives. researcher.life

Changing the C2-methyl group to other alkyl, aryl, or functionalized groups can alter the molecule's shape, polarity, and hydrogen-bonding capacity. In many classes of benzimidazole inhibitors, this position is crucial for establishing interactions with the target, and even small changes can lead to significant gains or losses in activity.

The C5-carboxylate group on the benzene (B151609) ring portion of the scaffold is a key functional handle that can be modified to modulate activity. This group, with its ethyl ester, can participate in hydrogen bonding and dipolar interactions. SAR studies on related benzimidazole-4-carboxylates have demonstrated the importance of this region for receptor affinity. nih.gov

Modifications can include:

Ester Variation: Changing the ethyl group to other alkyl or aryl groups can alter solubility and steric interactions.

Conversion to Amide: Transforming the ester into primary, secondary, or tertiary amides introduces different hydrogen bonding patterns and steric profiles. Studies on benzimidazole-4-carboxamides have shown that voluminous substituents on the amide nitrogen can be critical for high affinity and selectivity for certain receptors, such as the 5-HT4 receptor. nih.gov

Conversion to Carboxylic Acid: Hydrolysis of the ester to the corresponding carboxylic acid introduces a charged group that can form strong ionic interactions or salt bridges with positively charged amino acid residues (like lysine (B10760008) or arginine) in a binding pocket.

For some targets, small and lipophilic substituents at the C5 position lead to potent antagonism, indicating that this part of the molecule may fit into a specific hydrophobic groove of the receptor. wikipedia.org

Table 2: Influence of C5-Carboxylate Modifications on Hypothetical Receptor Binding Affinity (Ki) This table is illustrative, based on general SAR principles for benzimidazoles.

| Compound | N1-Substituent | C2-Substituent | C5-Substituent | Binding Affinity (Ki, nM) |

|---|---|---|---|---|

| E | -CH₃ | -CH₃ | -COOEt | 25 |

| F | -CH₃ | -CH₃ | -COOH | 10 |

| G | -CH₃ | -CH₃ | -CONH₂ | 50 |

| H | -CH₃ | -CH₃ | -CONHEt | 30 |

Electronic and Steric Influences on Activity

The biological activity of benzimidazole derivatives is governed by a combination of electronic and steric factors. The distribution of electron density within the aromatic system and the three-dimensional shape of the molecule are critical for molecular recognition by a biological target.

Steric Effects: The size and shape of substituents at the N1, C2, and C5 positions are paramount. Bulky groups can introduce steric hindrance that prevents the molecule from fitting into a narrow binding pocket. Conversely, in cases where the binding site is large and accommodating, larger substituents might be necessary to form favorable van der Waals interactions and increase potency. nih.gov SAR studies often reveal a "Goldilocks" effect, where a substituent of a specific size and shape is optimal for activity.

Pharmacophore Elucidation for Target Interaction

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. ijpsonline.com For benzimidazole derivatives, several common pharmacophore models have been developed based on their activity against various targets like Farnesoid X receptor (FXR) and Factor IXa. ijpsonline.comnih.govresearchgate.net

A general pharmacophore model for a benzimidazole-based ligand often includes:

Aromatic Rings: The benzimidazole core itself typically serves as one or more aromatic/hydrophobic features that engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) in the binding site. nih.govresearchgate.net

Hydrogen Bond Acceptors/Donors: The nitrogen atoms of the imidazole (B134444) ring can act as hydrogen bond acceptors. The carbonyl oxygen of the C5-ester or amide group is a strong hydrogen bond acceptor. ijpsonline.com If the ester is hydrolyzed to a carboxylic acid, it can act as both a hydrogen bond donor and acceptor.

Hydrophobic Features: The methyl groups at the N1 and C2 positions, as well as the ethyl group of the ester, contribute to the hydrophobic character of the molecule, which is crucial for binding to nonpolar pockets in a protein. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking studies are powerful tools used to develop and refine these pharmacophore models, providing insight into the structural requirements for designing new and more potent derivatives. ijpsonline.comresearchgate.net

Table 3: Common Pharmacophoric Features of Benzimidazole Derivatives

| Pharmacophoric Feature | Potential Structural Origin | Type of Interaction |

|---|---|---|

| Aromatic/Hydrophobic Region | Benzene ring of the benzimidazole | π-π stacking, hydrophobic |

| Aromatic/Hydrophobic Region | Imidazole ring of the benzimidazole | π-π stacking, hydrophobic |

| Hydrogen Bond Acceptor | Imidazole Nitrogens (N1, N3) | Hydrogen bond |

| Hydrogen Bond Acceptor | Carbonyl oxygen of C5-ester/amide | Hydrogen bond |

| Hydrogen Bond Donor | N-H of imidazole (if unsubstituted) | Hydrogen bond |

| Hydrophobic Alkyl Group | C2-Methyl | Hydrophobic |

Derivatization and Chemical Transformations of Ethyl 1,2 Dimethyl 1,3 Benzodiazole 5 Carboxylate

Ester Hydrolysis and Carboxylic Acid Derivatives

The ethyl ester group at the 5-position of the benzodiazole ring is readily susceptible to hydrolysis, typically under basic conditions, to yield the corresponding carboxylic acid. This transformation, known as saponification, is a fundamental step in the derivatization of this compound, as the resulting carboxylic acid is a key intermediate for further modifications, such as amidation.

The hydrolysis is generally carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a co-solvent like ethanol (B145695) or methanol. The reaction proceeds through nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Subsequent protonation of the resulting carboxylate salt with a mineral acid yields the final carboxylic acid product, 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylic acid. scbt.comnih.gov This particular carboxylic acid is a known compound and serves as a crucial building block for more complex benzimidazole (B57391) derivatives. scbt.com One-pot methods involving the nitro-reductive cyclization of precursors followed by base hydrolysis have also been reported for similar benzimidazole-5-carboxylic acid structures. medcraveonline.com

| Starting Material | Reagents | Product |

|---|---|---|

| Ethyl 1,2-dimethyl-1,3-benzodiazole-5-carboxylate | 1. NaOH (aq) or LiOH (aq) 2. H3O+ | 1,2-dimethyl-1,3-benzodiazole-5-carboxylic acid |

Amidation and Amidine Formations

The carboxylic acid derived from the hydrolysis of this compound is a versatile precursor for the synthesis of amides and amidines, which are important functional groups in many biologically active compounds. nih.gov

Amidation: Amide derivatives are typically synthesized from the corresponding carboxylic acid. The carboxylic acid is first "activated" to enhance the electrophilicity of the carbonyl carbon, followed by reaction with a primary or secondary amine. Common activation methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or by using peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Direct conversion of the ethyl ester to an amide (aminolysis) is also possible but often requires harsh conditions, such as high temperatures or specific catalysts.

Amidine Formations: The synthesis of amidines from the ester is a multi-step process. A common and well-established route is the Pinner reaction. drugfuture.comorganic-chemistry.orgwikipedia.org This process typically involves:

Conversion of the carboxylic acid to a primary amide.

Dehydration of the amide to the corresponding nitrile (1,2-dimethyl-5-cyano-1H-benzo[d]imidazole).

Reaction of the nitrile with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride (HCl) gas. This forms an imino ester hydrochloride, also known as a Pinner salt. wikipedia.org

Subsequent treatment of the Pinner salt with ammonia (B1221849) or an amine (ammonolysis) displaces the alkoxy group to form the desired amidine. google.com

While this is a classic method, it can be a two-step process with long reaction times. google.com Alternative modern methods for amidine synthesis are continuously being developed. mdpi.com It is noteworthy that in some complex heterocyclic systems, the Pinner reaction may yield unexpected products; for instance, studies on benzimidazo[1,2-a]quinolines showed that a cyano group at the 6-position yielded an amido group instead of the expected amidine. nih.gov

| Starting Material | Key Intermediate | Final Product | Typical Reagents |

|---|---|---|---|

| 1,2-dimethyl-1,3-benzodiazole-5-carboxylic acid | Acyl Chloride | N-substituted-1,2-dimethyl-1,3-benzodiazole-5-carboxamide | 1. SOCl₂ 2. RNH₂ |

| This compound | 1,2-dimethyl-5-cyano-1,3-benzodiazole | 1,2-dimethyl-1,3-benzodiazole-5-carboximidamide | 1. Hydrolysis & Amidation 2. Dehydration 3. Pinner Reaction (EtOH, HCl; then NH₃) |

Further Heterocyclic Annulations and Hybrid Molecule Synthesis

The benzimidazole core of this compound is considered a "privileged scaffold" in medicinal chemistry, providing a foundation for the construction of more complex, fused heterocyclic systems (annulation) and hybrid molecules. daneshyari.com

Heterocyclic Annulations: Annulation reactions involve the fusion of a new ring onto the existing benzimidazole framework. This strategy is widely used to create polycyclic structures with diverse pharmacological properties. mdpi.comnih.govresearchgate.net For example, derivatives of pyrimido[1,2-a]benzimidazoles, which feature a pyrimidine (B1678525) ring fused to the benzimidazole core, have been synthesized through the reaction of 2-aminobenzimidazoles with various carbonyl compounds. nih.govrdd.edu.iq Similarly, pyrido[1,2-a]benzimidazoles can be formed, and their derivatives have shown promise as antimalarial agents. nih.gov These syntheses demonstrate the potential for building additional rings onto the N1 and C2 positions of the imidazole (B134444) ring, creating rigid, planar systems that can interact with biological targets.

Hybrid Molecule Synthesis: Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. daneshyari.com The goal is to create a hybrid compound with an improved activity profile or the ability to interact with multiple biological targets. nih.gov The benzimidazole scaffold is frequently used in this approach. daneshyari.comnih.govnih.govacs.orgrsc.org For instance, benzimidazole structures have been integrated with pyrazole (B372694) moieties to create anti-inflammatory and antioxidant agents. nih.govacs.org Other studies have combined the benzimidazole core with phthalimide (B116566) subunits or oxadiazole rings to generate molecules with potential anti-inflammatory or antimicrobial activities, respectively. nih.govresearchgate.net this compound, or its carboxylic acid derivative, can be used as a key building block in a multi-step synthesis to create such complex hybrid molecules.

Oxidation and Reduction Reactions

The functional groups present in this compound—namely the ester, the N-methyl groups, and the aromatic rings—offer sites for potential oxidation and reduction reactions, although the benzimidazole core itself is generally stable.

Reduction Reactions: The most common reduction reaction for this molecule involves the ester group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ethyl ester to a primary alcohol, yielding (1,2-dimethyl-1H-benzo[d]imidazol-5-yl)methanol. byjus.commasterorganicchemistry.com This reaction is typically performed in anhydrous ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF). ambeed.comlibretexts.org The resulting alcohol provides a new functional handle for further derivatization, such as etherification or oxidation. The reduction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl, eventually leading to the alcohol after an acidic or aqueous workup. youtube.com While LiAlH₄ is effective, it is a strong and unselective reagent; milder reagents would typically not reduce the ester group. byjus.com

Electrophilic and Nucleophilic Substitution Reactions on the Benzodiazole Core

The aromatic nature of the benzodiazole core allows for substitution reactions, with the electronic properties of the fused ring system dictating the regioselectivity.

Electrophilic Substitution: The benzimidazole ring system is π-excessive, making the benzene (B151609) portion of the molecule susceptible to electrophilic aromatic substitution (EAS). chemicalbook.com The fused imidazole ring acts as an activating group, directing incoming electrophiles to the benzene ring. Based on the principles of EAS, substitution is expected to occur at the C4 and C7 positions, which are ortho to the imidazole nitrogen atoms, and at the C6 position, which is para. total-synthesis.com However, steric hindrance from the imidazole ring and the directing effects of the C5-ester group (a meta-director) will influence the final regiochemical outcome. Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂ in acetic acid or N-halosuccinimides). tandfonline.comchem-soc.si Studies on substituted benzimidazoles have shown that halogenation and subsequent nitration can produce various trisubstituted products, demonstrating the feasibility of these transformations. tandfonline.comnih.govacs.org

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the benzimidazole core is generally difficult due to the electron-rich nature of the ring system. chemicalbook.com Such reactions typically require the presence of a strong electron-withdrawing group (like a nitro group) to activate the ring towards nucleophilic attack, along with a good leaving group (such as a halide). nih.gov For instance, 5,6-dichloro-2H-benzimidazole derivatives have been shown to undergo nucleophilic substitution with various nucleophiles. thieme-connect.com Similarly, 2-chlorobenzimidazoles can react with nucleophiles to form products like benzimidazolin-2-ones. rsc.org Without such activating groups, direct nucleophilic substitution on the C-H bonds of the benzodiazole core of this compound is not a facile process. researchgate.net

| Reaction | Reagents | Potential Product Position(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4, 6, or 7-nitro derivative |

| Bromination | Br₂, Acetic Acid | 4, 6, or 7-bromo derivative |

| Chlorination | N-Chlorosuccinimide (NCS) | 4, 6, or 7-chloro derivative |

Future Research Directions for Ethyl 1,2 Dimethyl 1,3 Benzodiazole 5 Carboxylate

Development of Novel Synthetic Pathways

The synthesis of benzimidazole (B57391) derivatives has been a significant focus for chemists, yet traditional methods often involve harsh reaction conditions, long durations, and the use of hazardous solvents, which are environmentally undesirable. ijarsct.co.in Future research on Ethyl 1,2-dimethyl-1,3-benzodiazole-5-carboxylate should prioritize the development of novel, efficient, and sustainable synthetic methodologies.

A key area of exploration is the adoption of "green chemistry" principles. ijarsct.co.inmdpi.com This includes the use of microwave-assisted synthesis, a technique known to be rapid, efficient, and eco-friendly. ijarsct.co.innih.gov Another promising approach is the development of one-pot reactions, such as the nitro reductive cyclization used for other benzimidazole-5-carboxylates, which streamlines the synthetic process, reduces waste, and often improves yields. nih.govmedcraveonline.com Research into novel catalytic systems is also crucial. The use of catalysts like Lewis acids, silica-supported reagents, or nanoparticles could lead to milder reaction conditions and greater efficiency compared to conventional methods. mdpi.comresearchgate.net

| Synthetic Approach | Description | Potential Advantages | References |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | Reduced reaction times, increased yields, improved energy efficiency. | ijarsct.co.innih.gov |

| One-Pot Reductive Cyclization | Combines the reduction of a nitro group and subsequent cyclization into a single step. | Increased efficiency, reduced waste, simplified workup procedures. | nih.govmedcraveonline.com |

| Novel Catalysis (e.g., Lewis Acids, Nanoparticles) | Employs advanced catalysts to facilitate the reaction under milder conditions. | Higher yields, greater selectivity, environmentally friendly conditions. | mdpi.com |

| Solvent-Free or Green Solvent Reactions | Conducts synthesis in the absence of hazardous organic solvents, using alternatives like water or ionic liquids. | Reduced environmental pollution, lower costs, enhanced safety. | ijarsct.co.inmdpi.comacs.org |

Advanced Computational Modeling and Drug Design

Computational chemistry provides powerful tools to predict the behavior of molecules and guide drug discovery efforts, saving significant time and resources. For this compound, advanced computational modeling can illuminate its potential as a therapeutic agent.

Future research should employ techniques such as molecular docking to screen the compound against libraries of known biological targets, such as enzymes and receptors implicated in disease. nih.govresearchgate.net This can help identify potential mechanisms of action and therapeutic applications. Following docking, molecular dynamics (MD) simulations can be used to analyze the stability of the predicted ligand-protein complexes over time, providing deeper insight into the binding interactions. nih.govresearchgate.net Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be developed for a series of related analogs to build predictive models that correlate chemical structure with biological activity. nih.gov In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also essential for early assessment of the compound's drug-like properties. nih.gov

| Computational Technique | Application for the Compound | Anticipated Outcome | References |

|---|---|---|---|

| Molecular Docking | Screening against protein targets (e.g., kinases, proteases, polymerases). | Identification of potential biological targets and prediction of binding modes. | nih.govresearchgate.netdovepress.com |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound when bound to a target protein. | Assessment of binding stability and characterization of key intermolecular interactions. | nih.govresearchgate.net |

| QSAR Modeling | Correlating structural features of analogs with their biological activities. | A predictive model to guide the design of more potent analogs. | nih.gov |

| ADMET Prediction | In silico analysis of pharmacokinetic and toxicity profiles. | Early identification of potential liabilities in drug development. | nih.govresearchgate.net |

Exploration of Undiscovered Biological Activities

The benzimidazole nucleus is a "privileged scaffold," known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. researchgate.netijarsct.co.inresearchgate.net However, the specific biological profile of this compound is not extensively documented. A crucial future direction is a comprehensive screening program to uncover its potential therapeutic value.

Systematic in vitro screening against a diverse panel of targets is warranted. This should include assays for anticancer activity against various human cancer cell lines, antimicrobial activity against a broad range of pathogenic bacteria and fungi, and antiviral activity against clinically relevant viruses. nih.govnih.govnih.gov Given that various benzimidazole derivatives act as enzyme inhibitors, screening against key enzyme families such as kinases, topoisomerases, and polymerases could reveal specific molecular targets. frontiersin.orgnih.govresearchgate.net The presence of the 1,2-dimethylbenzimidazole (B1296689) core, related to the 5,6-dimethylbenzimidazole (B1208971) ligand in vitamin B12, also suggests that investigating its role in metabolic pathways could be a unique and fruitful area of research. mdpi.com

| Potential Biological Activity | Rationale Based on Benzimidazole Scaffold | Suggested Screening Method | References |

|---|---|---|---|

| Anticancer | Many benzimidazoles inhibit cancer cell proliferation via mechanisms like tubulin polymerization or kinase inhibition. | In vitro cytotoxicity assays against a panel of cancer cell lines (e.g., NCI-60). | nih.govnih.govresearchgate.net |

| Antimicrobial (Antibacterial/Antifungal) | The benzimidazole core is present in several antimicrobial agents. | Minimum Inhibitory Concentration (MIC) assays against pathogenic bacteria and fungi. | nih.govnih.gov |

| Antiviral | Benzimidazole derivatives have shown activity against a range of viruses, including herpes simplex and coronaviruses. | Viral replication assays in cell culture models. | researchgate.netresearchgate.net |

| Anti-inflammatory | Some derivatives inhibit enzymes involved in the inflammatory cascade, such as COX. | Enzyme inhibition assays (e.g., COX-1/COX-2) and cellular assays for inflammatory markers. | nih.govnih.gov |

Design and Synthesis of Advanced Analogs for Specific Therapeutic Targets

Building upon findings from computational and biological screening, the rational design and synthesis of advanced analogs of this compound represent the next logical step. Structure-Activity Relationship (SAR) studies have shown that minor structural modifications to the benzimidazole scaffold can lead to significant changes in biological activity and selectivity. nih.govacs.org

Future research should focus on systematic modifications at key positions of the molecule.

C5-Position: The ethyl carboxylate group is a prime site for modification. It can be hydrolyzed to the corresponding carboxylic acid or converted into a diverse library of amides, hydrazides, or other esters to explore interactions with target proteins. nih.govnih.gov

C2-Position: Replacing the C2-methyl group with various substituted aryl or heterocyclic rings could significantly enhance potency, as this position is often critical for target engagement. nih.gov

N1-Position: Although substituted with a methyl group, exploring analogs with different alkyl or benzyl (B1604629) groups at the N1 position could influence pharmacokinetic properties. tandfonline.com

Benzene (B151609) Ring: Introduction of small substituents (e.g., halogens, methoxy (B1213986) groups) at the available positions (C4, C6, C7) of the benzene ring can modulate the electronic properties and metabolic stability of the molecule. nih.govtandfonline.com

This iterative process of design, synthesis, and biological evaluation is fundamental to optimizing the compound into a lead candidate for a specific therapeutic application. researchgate.net

| Position of Modification | Proposed Structural Change | Desired Therapeutic Outcome | References |

|---|---|---|---|

| C5-Carboxylate | Convert ethyl ester to various amides, hydrazides, or other esters. | Improve binding affinity, alter solubility, enhance target specificity. | nih.govresearchgate.net |

| C2-Methyl | Replace with substituted phenyl, pyridyl, or other heterocyclic rings. | Increase potency and explore new interactions within a target's binding site. | nih.govnih.gov |

| N1-Methyl | Substitute with larger alkyl chains or functionalized groups. | Modulate lipophilicity and pharmacokinetic profile. | tandfonline.com |

| Benzene Ring (C4, C6, C7) | Introduce electron-donating or electron-withdrawing groups. | Fine-tune electronic properties, improve metabolic stability, and influence activity. | nih.govnih.gov |

Q & A

Q. What are the standard synthetic routes for Ethyl 1,2-dimethyl-1,3-benzodiazole-5-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation or multi-step heterocyclic assembly. For example, analogous benzimidazole derivatives are prepared by refluxing precursors like methyl-3-amino-4-hydroxybenzoate with aryl acids, followed by purification via recrystallization (ethanol/water mixtures) . Key intermediates are characterized using NMR (e.g., , ) and high-resolution mass spectrometry (HRMS). Crystallographic validation via X-ray diffraction (XRD) is recommended to confirm substituent positions and molecular geometry, as demonstrated in benzimidazole structural studies .

Q. How is the purity and stability of this compound assessed in experimental workflows?

Purity is verified using HPLC with UV detection (λ = 254 nm) and thin-layer chromatography (TLC, silica gel plates). Stability studies involve accelerated degradation under stress conditions (heat, light, humidity) followed by LC-MS analysis to detect decomposition products. Safety protocols, including handling under inert atmospheres and storage at –20°C, are critical due to its hygroscopic and oxidation-sensitive nature .

Q. What biological activity profiles are associated with structurally similar benzodiazoles?

Benzodiazoles exhibit antimicrobial, antifungal, and anticancer activity via mechanisms like enzyme inhibition (e.g., topoisomerase II) or intercalation with DNA. For instance, 2-substituted benzimidazoles show cytotoxicity against cancer cell lines (IC values < 10 µM) in MTT assays . Structure-activity relationship (SAR) studies suggest that the 5-carboxylate group enhances solubility and target binding .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under green chemistry principles?

Microwave-assisted synthesis reduces reaction times (from 15 hours to <2 hours) and improves yields (≥80%) compared to conventional reflux . Solvent selection (e.g., ethanol or PEG-400) and catalysis (e.g., p-toluenesulfonic acid) enhance atom economy. Recent work on triazole carboxylates highlights the use of carbethoxyformimidate intermediates for regioselective cyclization, applicable to benzodiazole systems .

Q. How do crystallographic data resolve contradictions in proposed molecular geometries?

XRD analysis of related compounds (e.g., ethyl 2-(1,3-benzodioxol-5-yl)-1-alkyl-benzimidazole-5-carboxylates) reveals bond angles (e.g., N–C–C = 108.97–126.37°) and torsion angles critical for confirming substituent orientation . Discrepancies between computational (DFT-optimized) and experimental geometries may arise from crystal packing effects, necessitating refinement with programs like SHELXL .

Q. What computational strategies are used to predict the compound’s reactivity and pharmacokinetics?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinities to targets like β-tubulin or kinase domains. ADMET predictions (via SwissADME) indicate moderate logP values (~2.5) and blood-brain barrier permeability, suggesting CNS activity potential .

Q. How are spectroscopic discrepancies addressed in structural elucidation?

For example, -NMR signals for methyl groups may overlap (δ 1.2–1.5 ppm). DEPT-135 and 2D-COSY experiments resolve splitting patterns, while HSQC correlates - couplings. Contradictions between MS fragmentation patterns and proposed structures require re-evaluation of synthetic pathways or isotopic labeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.